![molecular formula C8H5NO2S B1406116 6-Hydroxybenzothiazole-2-carboxaldehyde CAS No. 1261744-69-7](/img/structure/B1406116.png)
6-Hydroxybenzothiazole-2-carboxaldehyde
Overview
Description
6-Hydroxybenzothiazole-2-carboxaldehyde is a chemical compound with the molecular formula C8H5NO2S and a molecular weight of 179.2 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Hydroxybenzothiazole-2-carboxaldehyde consists of a benzothiazole ring with a hydroxy group at the 6th position and a carboxaldehyde group at the 2nd position .Scientific Research Applications
Synthesis of Benzothiazine Derivatives
“6-Hydroxybenzo[d]thiazole-2-carbaldehyde” can be used as a reactant in the synthesis of benzothiazine N-acylhydrazones. These compounds have shown potential antinociceptive and anti-inflammatory activity, which could be valuable in the development of new pain relief medications .
Pathways for Derivative Synthesis
This compound serves as a building block in various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction. These methods are crucial for creating new benzothiazole-based anti-cancer agents, showcasing its role in medicinal chemistry .
Molecular Hybridization Techniques
The compound’s structure allows for its use in molecular hybridization techniques. This approach combines pharmacophores from different molecules to create new entities with enhanced therapeutic properties, particularly in the realm of anti-cancer drug research .
Microwave Irradiation Methods
“6-Hydroxybenzo[d]thiazole-2-carbaldehyde” can be utilized in microwave irradiation methods to expedite chemical reactions. This technique reduces reaction times and can improve yields, making it a valuable tool in pharmaceutical research and development .
One-Pot Multicomponent Reactions
The compound is also applicable in one-pot multicomponent reactions (MCRs). MCRs are efficient processes that allow for the rapid synthesis of complex molecules, which is beneficial for high-throughput drug discovery efforts .
Safety and Hazards
Future Directions
Benzothiazole derivatives, including 2-arylbenzothiazoles, have been identified as biologically active and industrially demanded compounds. They have been used in the design of a wide variety of aromatic azoles, and their synthesis methods have been divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Future research may focus on developing new synthetic approaches and patterns of reactivity for these compounds .
properties
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVXSLNYDENJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzo[d]thiazole-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.